N,N-Dimethylisobutyramide
Overview
Description
Scientific Research Applications
N,N-Dimethylisobutyramide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various chemical compounds.
Biology: This compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine: this compound is used in pharmaceutical research to develop new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N,2-Trimethylpropionamide plays a significant role in biochemical reactions, particularly in the preparation of other chemical compounds. It is known to interact with enzymes such as acyl chloride during the acylation of secondary amines . These interactions are crucial for the synthesis of compounds like 1-chloro-N,N,2-trimethylpropenylamine . The nature of these interactions involves the formation of covalent bonds, which facilitate the transfer of acyl groups to the amine substrates.
Cellular Effects
N,N,2-Trimethylpropionamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular function . Additionally, N,N,2-Trimethylpropionamide can impact cell viability and proliferation, potentially through its interactions with cellular enzymes and proteins.
Molecular Mechanism
The molecular mechanism of N,N,2-Trimethylpropionamide involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux. Additionally, N,N,2-Trimethylpropionamide can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,2-Trimethylpropionamide can change over time. The stability and degradation of this compound are important factors to consider. N,N,2-Trimethylpropionamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N,N,2-Trimethylpropionamide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes.
Metabolic Pathways
N,N,2-Trimethylpropionamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell. For example, N,N,2-Trimethylpropionamide may be metabolized by enzymes involved in the acylation of amines, leading to the production of various acylated derivatives.
Transport and Distribution
The transport and distribution of N,N,2-Trimethylpropionamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. N,N,2-Trimethylpropionamide can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.
Subcellular Localization
N,N,2-Trimethylpropionamide is localized within specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the mitochondria or the nucleus. The subcellular localization of N,N,2-Trimethylpropionamide is crucial for its interactions with specific biomolecules and its overall biochemical activity.
Preparation Methods
N,N-Dimethylisobutyramide can be synthesized through the acylation of secondary amines with acyl chloride . This method involves the reaction of a secondary amine with an acyl chloride under controlled conditions to produce the desired amide. The reaction typically requires a solvent such as diethyl ether and is carried out at room temperature .
Chemical Reactions Analysis
N,N-Dimethylisobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions with halogens or other electrophiles to form substituted amides.
Common reagents used in these reactions include acyl chlorides, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of N,N-Dimethylisobutyramide involves its interaction with molecular targets such as enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity and function of specific enzymes. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
N,N-Dimethylisobutyramide is similar to other N,N-disubstituted amides such as N,N-Dimethylformamide and N,N-Dimethylacetamide. it is unique in its specific structure and properties, which make it suitable for certain applications where other amides may not be as effective .
Similar compounds include:
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N,N-Diethylacetamide
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
N,N,2-trimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)7(3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMIHVHJTLPVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287892 | |
Record name | N,N,2-Trimethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21678-37-5 | |
Record name | Dimethylisobutyramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21678-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 53151 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021678375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21678-37-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,2-Trimethylpropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanamide, N,N,2-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N,N-Dimethylisobutyramide in peptide synthesis?
A1: this compound serves as a valuable precursor to α-aminoisobutyric acid (Aib), a common constituent of peptides. A study demonstrated that reacting 3-(Dimethylamino)-2,2-dimethyl-2H-azirine with carboxylic acids produces 2-acylamino-N,N,2-trimethylpropionamides, effectively acylating the Aib unit. [] Subsequent treatment with hydrochloric acid selectively cleaves the terminal dimethylamide group, yielding the desired acyl-Aib building block for peptide chain extension. [] This methodology enables the efficient synthesis of Aib-oligopeptides. []
Q2: How can this compound be converted into reactive intermediates for organic synthesis?
A2: this compound is a precursor to α-chloro enamines, valuable intermediates in organic synthesis. [, ] Reacting this compound with phosgene, followed by dehydrochlorination, yields 1-chloro-N,N,2-trimethylpropenylamine. [] This α-chloro enamine exhibits higher reactivity compared to dimethylketene in [2+2] cycloaddition reactions. [] Furthermore, halogen exchange reactions allow access to other α-halo enamines, including the fluoro, bromo, and iodo derivatives, expanding the synthetic utility of this transformation. []
Q3: Are there examples of this compound acting as a ligand in coordination chemistry?
A3: Research shows that this compound can function as an oxygen-donor ligand in uranium(IV) thiocyanate complexes. [] The crystal structure of tetraisocyanatotris(N,N,2-trimethylpropionamide-O)uranium(IV) reveals the coordination of three this compound molecules through their carbonyl oxygen atoms to the central uranium ion. [] This example highlights the potential of this compound in coordination chemistry.
Q4: How does this compound react with different nucleophiles?
A4: this compound reacts with various nucleophiles. For instance, it reacts with sulfinic acids to produce 2-sulfinamido-N,N-dimethylisobutyramides. [] This reaction proceeds at low temperatures (-15°C) and offers an efficient route to these specific derivatives. [] In contrast, reacting this compound with sulfonic acids results in the formation of a dimeric salt. [] This salt, upon treatment with sodium hydroxide, undergoes rearrangement to produce a dihydropyrazine derivative. [] These examples demonstrate the diverse reactivity of this compound towards different nucleophilic species.
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